![molecular formula C14H4F6O4 B12448457 4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione
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Overview
Description
4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyranochromene core with two trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione typically involves multicomponent reactions (MCRs) that are efficient and environmentally friendly. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods: Industrial production of this compound may leverage green chemistry principles, utilizing reusable catalysts and solvent-free conditions to minimize environmental impact. Magnetic nanocatalysts, for example, can be employed to facilitate the reaction and allow for easy separation and reuse .
Chemical Reactions Analysis
Types of Reactions: 4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione is a complex organic compound featuring a pyranochromene core and two trifluoromethyl groups, with the molecular formula C14H4F6O4 and a molecular weight of 350.17 g/mol . The trifluoromethyl groups enhance the compound's chemical stability and reactivity, making it valuable for various applications in chemistry and biology.
Potential Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, some derivatives have shown anticonvulsant properties by increasing latency for seizures in experimental models. The biological implications of this compound are still being explored, but its structural features suggest potential antimicrobial and therapeutic applications.
Interaction Studies
Interaction studies are crucial for understanding the behavior of this compound with biological targets. Preliminary studies suggest that its trifluoromethyl groups may influence its interaction profile with enzymes or receptors. Further research is necessary to elucidate these interactions and their implications for biological activity.
Structural Similarities and Properties
Several compounds share structural similarities with this compound:
Compound Name | Structural Features | Notable Properties |
---|---|---|
Pyrano[2,3-c]pyrazole derivatives | Similar core structure | Known for diverse biological activities |
Benzo[b]pyran derivatives | Shares pyran structure | Used in various chemical applications |
Trifluoromethyl-substituted compounds | Presence of trifluoromethyl groups | Enhanced stability and reactivity |
The incorporation of two trifluoromethyl groups significantly enhances its chemical properties compared to other similar compounds, making it particularly valuable for research and industrial applications.
Mechanism of Action
The mechanism of action of 4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrano[2,3-c]pyrazole derivatives: Known for their biological activities and structural similarities.
Benzo[b]pyran derivatives: Share a similar core structure and are used in various chemical and biological applications.
Uniqueness: 4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione stands out due to the presence of trifluoromethyl groups, which enhance its chemical stability, reactivity, and potential biological activities. This makes it a valuable compound for research and industrial applications .
Biological Activity
4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione is a synthetic organic compound notable for its unique structure and potential biological activities. The compound features a pyranochromene core with two trifluoromethyl groups that enhance its chemical stability and reactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C14H4F6O4
- Molecular Weight : 350.17 g/mol
- IUPAC Name : 4,9-bis(trifluoromethyl)pyrano[2,3-g]chromene-2,7-dione
- Canonical SMILES : C1=C2C(=CC(=O)OC2=CC3=C1OC(=O)C=C3C(F)(F)F)C(F)(F)F
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes and interact with enzymes or receptors involved in various biological pathways. The exact mechanisms may vary depending on the biological context.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to standard antibiotics.
Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.50 | 3.12 |
Bacillus subtilis | 0.10 | 3.12 |
Salmonella typhi | 0.50 | 3.12 |
Pseudomonas aeruginosa | 1.00 | 6.25 |
The compound exhibited superior antimicrobial activity compared to ciprofloxacin against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of signaling pathways related to cell survival
A study demonstrated that at concentrations ranging from 10 to 50 μM, the compound significantly reduced viability in cancer cell lines compared to untreated controls .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on the antimicrobial effects of various derivatives of pyranochromenes, including this compound. The results indicated that compounds with trifluoromethyl substitutions had enhanced antibacterial properties due to increased electron-withdrawing effects that improve binding affinity to bacterial targets .
- Anticancer Mechanisms : A recent investigation into the anticancer effects revealed that the compound could effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the role of reactive oxygen species (ROS) generation as a key factor in mediating cell death .
Properties
Molecular Formula |
C14H4F6O4 |
---|---|
Molecular Weight |
350.17 g/mol |
IUPAC Name |
4,9-bis(trifluoromethyl)pyrano[2,3-g]chromene-2,7-dione |
InChI |
InChI=1S/C14H4F6O4/c15-13(16,17)7-3-12(22)24-10-2-6-8(14(18,19)20)4-11(21)23-9(6)1-5(7)10/h1-4H |
InChI Key |
ZHMCXDAREQIGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=O)OC2=CC3=C1OC(=O)C=C3C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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